molecular formula C14H9NO2 B6326580 4-(4-Cyanophenyl)-2-formylphenol, 95% CAS No. 769971-95-1

4-(4-Cyanophenyl)-2-formylphenol, 95%

Cat. No. B6326580
CAS RN: 769971-95-1
M. Wt: 223.23 g/mol
InChI Key: WVSUWLWNKBQQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyanophenyl)-2-formylphenol, 95% (4-CFP) is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is a colorless solid with a melting point of 98-99°C and a boiling point of 142-144°C. 4-CFP is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and pesticides. It is also used in the production of polymers and resins. In addition, 4-CFP is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and pesticides.

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound is metabolized by the body and is converted into a variety of metabolites. These metabolites are then further metabolized and excreted in the urine. It is also believed that 4-(4-Cyanophenyl)-2-formylphenol, 95% may interact with certain enzymes and receptors, leading to changes in the activity of these enzymes and receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Cyanophenyl)-2-formylphenol, 95% are not well understood. However, it is believed that 4-(4-Cyanophenyl)-2-formylphenol, 95% may interact with certain enzymes and receptors, leading to changes in the activity of these enzymes and receptors. In addition, 4-(4-Cyanophenyl)-2-formylphenol, 95% has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-(4-Cyanophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is a colorless solid with a melting point of 98-99°C and a boiling point of 142-144°C, making it easy to handle and store. It is also relatively inexpensive and has a wide range of applications in the scientific and industrial fields. However, 4-(4-Cyanophenyl)-2-formylphenol, 95% is toxic in high doses and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 4-(4-Cyanophenyl)-2-formylphenol, 95%. These include the development of new compounds based on 4-(4-Cyanophenyl)-2-formylphenol, 95% and the use of 4-(4-Cyanophenyl)-2-formylphenol, 95% in the synthesis of new drugs and other compounds. In addition, further research into the biochemical and physiological effects of 4-(4-Cyanophenyl)-2-formylphenol, 95% may uncover new applications for the compound. Finally, the development of new methods for the synthesis and purification of 4-(4-Cyanophenyl)-2-formylphenol, 95% could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

4-(4-Cyanophenyl)-2-formylphenol, 95% is synthesized through a process called the Friedel-Crafts acylation reaction. This reaction involves the reaction of an aromatic compound, such as benzene, with an acyl chloride in the presence of an acid catalyst. In this reaction, the acyl chloride reacts with the aromatic compound to form an acylated product, such as 4-(4-Cyanophenyl)-2-formylphenol, 95%. The acylation reaction is a versatile and efficient method for the synthesis of a wide range of compounds.

Scientific Research Applications

4-(4-Cyanophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and pesticides. It is also used in the production of polymers and resins. In addition, 4-(4-Cyanophenyl)-2-formylphenol, 95% is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and pesticides. Furthermore, 4-(4-Cyanophenyl)-2-formylphenol, 95% is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and pesticides.

properties

IUPAC Name

4-(3-formyl-4-hydroxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSUWLWNKBQQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602436
Record name 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile

CAS RN

769971-95-1
Record name 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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